N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group. This compound features a complex structure that includes a methoxybenzyl moiety and a thiophenyl-substituted isoxazole, contributing to its potential biological activity. The molecular formula for this compound is , with a molecular weight of approximately 300.37 g/mol.
The synthesis of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be approached through several methods, commonly involving the formation of the isoxazole ring and subsequent acetamide formation.
The molecular structure of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be represented using various structural formulas:
InChI=1S/C16H16N2O2S/c1-20-14-6-4-5-12(15(14)19)18-16(17)13-7-8-21-9-10-22(13)11/h4-10,12H,1-3H3,(H,17,19)
COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3S
The compound N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide may participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is not fully elucidated but could involve:
N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has potential applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: